![molecular formula C₂₆H₄₁N₅O₇S B016542 Biotin-XX-NHS CAS No. 89889-52-1](/img/structure/B16542.png)
Biotin-XX-NHS
Overview
Description
Biotin-XX-NHS, also known as Biotin-LC-LC-NHS, is a biotinylation reagent . It contains an N-hydroxysuccinimide (NHS) moiety, which activates carboxylic acid groups on biotin to facilitate coupling reactions . It also includes a 30.5 Å spacer to decrease steric hindrance .
Synthesis Analysis
The synthesis of Biotin-XX-NHS involves the reaction of NHS esters. These esters are sensitive to air moisture and water traces in solvents . Therefore, the quantification of NHS would be a very helpful approach to identify reagent impurities or degradation of stored NHS esters .Molecular Structure Analysis
The molecular structure of Biotin-XX-NHS includes a succinimidyl (NHS) ester moiety that reacts with primary amines of proteins to form stable dye-protein conjugates . This structure allows Biotin-XX-NHS to be used in the preparation of biotinylated surfaces or polypeptides .Chemical Reactions Analysis
Biotin-XX-NHS reacts with primary amines of proteins to form stable dye-protein conjugates . This reaction is facilitated by the NHS moiety present in Biotin-XX-NHS . The conjugation of mAbs with bulky functional groups tends to decrease the deuterium uptake kinetics due to induced steric effects .Scientific Research Applications
Protein Labeling
Biotin-XX-NHS is widely used for labeling proteins, particularly antibodies, for subsequent detection or purification. The compound reacts with primary amines on proteins, such as lysine side chains or the N-termini of polypeptides, forming stable amide bonds. This application is crucial for experiments involving protein interaction studies, such as immunoprecipitation and protein complex identification .
Intracellular Labeling
Due to its membrane permeability, Biotin-XX-NHS can be used for intracellular labeling of proteins. This allows for the study of protein localization and interaction within the cell, providing insights into cellular processes and pathways .
Detection of Biotin Binding Sites
Researchers utilize Biotin-XX-NHS to detect biotin binding sites on proteins. This application is significant for understanding the biotinylation pattern on proteins and the degree of biotinylation, which can affect protein function and interaction .
Measurement of Avidin and Streptavidin
Biotin-XX-NHS can be employed to measure levels of avidin and streptavidin in biological samples. This is particularly useful in assays where these proteins are used as part of the detection system, such as in ELISA or western blotting .
Microscale Protein Labeling
The compound is also used in microscale protein labeling kits, where it labels small amounts of protein with a fluorescent label or biotin. This application is essential for studies requiring the visualization or tracking of proteins in various assays .
Cell Morphology Studies
Biotin-XX-NHS can serve as a polar tracer when microinjected into cells. This application is valuable for researchers studying cell morphology and the dynamics of cellular components .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37)/t18-,19-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYCFNRXENKXSE-MHPIHPPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585088 | |
Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate | |
CAS RN |
89889-52-1 | |
Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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